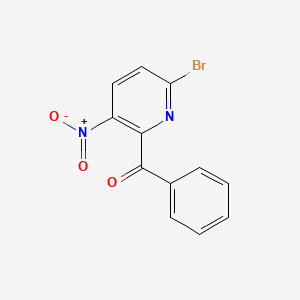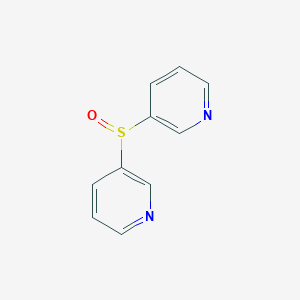![molecular formula C18H20O3S B14611497 Methyl [1-(4'-methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetate CAS No. 60993-27-3](/img/structure/B14611497.png)
Methyl [1-(4'-methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [1-(4’-methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with a methyl group at the 4-position and an ethanesulfinyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1-(4’-methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetate typically involves several steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid in the presence of a palladium catalyst and a base.
Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the biphenyl core through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethanesulfinyl Acetate Moiety: The ethanesulfinyl acetate moiety is attached through a nucleophilic substitution reaction, where the biphenyl derivative reacts with ethanesulfinyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of Methyl [1-(4’-methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl [1-(4’-methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles such as bromine, nitrating agents, and Lewis acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated, nitrated, or alkylated biphenyl derivatives.
Scientific Research Applications
Methyl [1-(4’-methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl [1-(4’-methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetate involves its interaction with molecular targets and pathways. The biphenyl core can interact with aromatic receptors, while the ethanesulfinyl acetate moiety can undergo metabolic transformations. These interactions and transformations can lead to various biological effects, including modulation of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methylbiphenyl: Lacks the ethanesulfinyl acetate moiety, making it less reactive in certain chemical reactions.
4-Methyldiphenyl: Similar structure but different functional groups, leading to different chemical and biological properties.
4-Phenyltoluene: Another biphenyl derivative with distinct reactivity and applications.
Uniqueness
Methyl [1-(4’-methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetate is unique due to the presence of both the biphenyl core and the ethanesulfinyl acetate moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
60993-27-3 |
|---|---|
Molecular Formula |
C18H20O3S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
methyl 2-[1-[4-(4-methylphenyl)phenyl]ethylsulfinyl]acetate |
InChI |
InChI=1S/C18H20O3S/c1-13-4-6-16(7-5-13)17-10-8-15(9-11-17)14(2)22(20)12-18(19)21-3/h4-11,14H,12H2,1-3H3 |
InChI Key |
TZQMCZNNZHUGSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(C)S(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-Hydroxy-3-(2-hydroxyphenyl)sulfanylpropyl]sulfanylphenol](/img/structure/B14611449.png)
![[(5S,5aS,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate](/img/structure/B14611456.png)
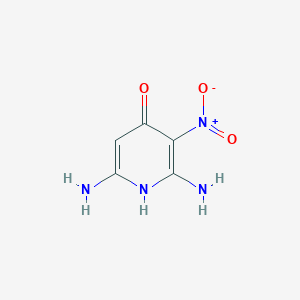
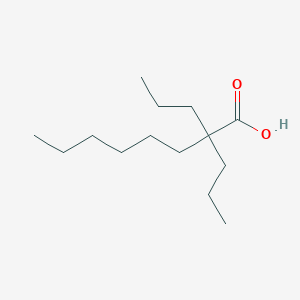
![2-[Ethyl(phenyl)amino]ethyl butylcarbamate](/img/structure/B14611474.png)
![N,N'-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14611480.png)
![Acetamide, N,N'-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14611482.png)
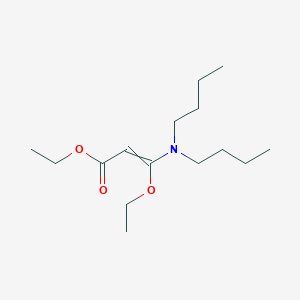
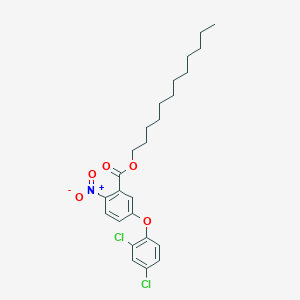
![[(3-Methylbut-3-en-2-yl)sulfanyl]benzene](/img/structure/B14611490.png)
